N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-[5-(4-Hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted imidazole ring. The imidazole moiety is substituted at position 5 with a 4-hydroxy-3-methylphenyl group and at position 1 with a methyl group. The benzamide component includes a 2-oxopyrrolidin-1-ylmethyl substituent at the meta position (C3) of the benzene ring.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[5-(4-hydroxy-3-methylphenyl)-1-methylimidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H24N4O3/c1-15-11-17(8-9-20(15)28)19-13-24-23(26(19)2)25-22(30)18-6-3-5-16(12-18)14-27-10-4-7-21(27)29/h3,5-6,8-9,11-13,28H,4,7,10,14H2,1-2H3,(H,24,25,30) |
InChI Key |
CZDOJFUMUDUMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N2C)NC(=O)C3=CC=CC(=C3)CN4CCCC4=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the hydroxy-methylphenyl group and the pyrrolidinyl-methylbenzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Various substituents can be introduced at different positions on the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with the molecular formula and a molecular weight of 404.5 g/mol. It is characterized by a structure that includes an imidazole ring, a hydroxy-substituted methylphenyl group, and a pyrrolidinyl-methylbenzamide moiety. Initial studies suggest it could serve as a lead compound in drug development.
Scientific Research Applications
- Potential Biological Activities: this compound has been studied for potential biological activities. The exact biological mechanisms are still under investigation. Studies include its interactions with various biomolecules, and it may bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.
- Drug Development: this compound could serve as a lead compound in drug development.
- Synthesis and Production: The synthesis typically involves multi-step organic reactions and, for large-scale synthesis, automated reactors and continuous flow systems are often employed to ensure high yield and purity.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-hydroxyphenyl)benzamide | Contains a hydroxyphenyl group | Simpler structure compared to the target compound |
| 5-(4-hydroxyphenyl)-1H-imidazole | Imidazole core with hydroxy substitution | Lacks the pyrrolidinyl moiety |
| 2-(pyrrolidin-1-yloxy)benzamide | Pyrrolidine derivative with an ether linkage | Different functional group compared to the target |
Mechanism of Action
The mechanism of action of N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of imidazole and benzamide derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
*Calculated based on structural analysis.
Key Structural and Functional Differences
- Substituent Diversity: The target compound uniquely combines a 4-hydroxy-3-methylphenyl group with a 2-oxopyrrolidinylmethyl chain.
- The absence of such motifs in the target suggests divergent therapeutic applications.
- Synthetic Routes : The target’s synthesis likely involves multi-step coupling of imidazole and benzamide precursors, similar to methods in (e.g., reflux with piperidine catalysis for imidazole functionalization) . By contrast, ’s compounds use click chemistry (triazole formation) under copper catalysis .
Spectroscopic and Physicochemical Properties
- NMR Data : The target’s 1H-NMR would likely show aromatic protons in the 6.8–7.9 ppm range (similar to ’s 7.72–7.88 ppm for benzimidazole derivatives) . The 2-oxopyrrolidinylmethyl group may produce distinct shifts at ~2.3–3.5 ppm (CH2 and CH groups).
- Mass Spectrometry : Hypothetical HRMS for the target (C25H26N3O3) would approximate [M+H]+ = 428.1972, contrasting with ’s compound (477.55) due to fewer nitrogen atoms .
Research Findings and Implications
- Structural Insights : The 2-oxopyrrolidinylmethyl group in the target may enhance binding to hydrophobic pockets in enzymes, analogous to pyrrolidine-containing kinase inhibitors .
- Limitations : Unlike ’s compounds, the target lacks heterocyclic appendages (e.g., triazole/thiazole), which are critical for antimicrobial activity . This highlights the need for functional group optimization in future studies.
Biological Activity
N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structural components, including an imidazole ring and a hydroxy-substituted methylphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3, with a molecular weight of 404.5 g/mol. The compound features:
- An imidazole ring contributing to its potential as a bioactive molecule.
- A hydroxy-substituted methylphenyl group , enhancing its solubility and interaction with biological targets.
- A pyrrolidinyl moiety , which may influence its pharmacokinetics and dynamics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibitory effects observed | |
| Candida albicans | Effective against fungal strains | |
| Escherichia coli | Significant growth inhibition |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Initial studies indicate that it may inhibit the growth of both chloroquine-sensitive and resistant strains, making it a potential lead compound for antimalarial drug development.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Binding : The imidazole ring may facilitate binding to specific receptors or enzymes, influencing their activity.
- Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : It could interact with microbial cell membranes, leading to increased permeability and cell death.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Comparative studies with structurally similar compounds have revealed insights into which functional groups enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)benzamide | Hydroxyphenyl group | Moderate antibacterial activity |
| 5-(4-hydroxyphenyl)-1H-imidazole | Imidazole core | Limited antifungal properties |
| 2-(pyrrolidin-1-yloxy)benzamide | Ether linkage | Enhanced antimicrobial effects |
These comparisons underscore the importance of specific structural elements in determining the biological potency of related compounds.
Case Studies and Research Findings
Recent studies have provided valuable data on the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted by Bhardwaj et al. demonstrated that this compound showed significant inhibitory concentrations against various microbial strains, suggesting its potential as an antimicrobial agent .
- Antiparasitic Screening : Another study focused on assessing the antimalarial properties, revealing promising results against both sensitive and resistant strains of Plasmodium falciparum .
- Molecular Docking Analysis : Molecular docking studies indicated strong binding affinities to target enzymes involved in pathogenic metabolism, providing insights into its potential mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
